N-(4-carbamoylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2/c23-21(27)15-5-7-16(8-6-15)25-22(28)18-13-20(14-9-11-24-12-10-14)26-19-4-2-1-3-17(18)19/h1-13H,(H2,23,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNDHTVEPFJTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Pyridine Ring: This step might involve a cross-coupling reaction such as the Suzuki or Heck reaction to attach the pyridine ring to the quinoline core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases like cancer and infections.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Key Observations:
Lipophilicity :
- The 4-carbamoylphenyl group in the target compound reduces logP (~3.5) compared to halogenated (e.g., Y203-8013, logP 6.73 ) or alkylated analogs, enhancing aqueous solubility.
- Methoxy (logP ~3.8 ) and acetyl (logP ~4.1 ) substituents moderately increase lipophilicity relative to carbamoyl.
Thermal Stability: Analogs with rigid aromatic substituents (e.g., naphthalen-2-yl in compound 7 ) exhibit higher melting points (215–216°C), while flexible alkyl/amine groups (e.g., morpholinopropyl in 5a5 ) lower melting points (188–189°C).
Antimicrobial Activity:
- Morpholine-containing analogs (e.g., 5a5 ) demonstrated antibacterial activity with IC50 values in the micromolar range, attributed to improved membrane penetration via tertiary amine groups.
- Halogenated derivatives (e.g., Y203-8013 ) likely exhibit enhanced bioavailability due to higher logP but may face toxicity challenges.
- The pyridin-4-yl group in the target compound may favor interactions with bacterial enzymes or kinases, as seen in STAT3 inhibitors like STX-0119 .
Enzyme Binding:
Q & A
Q. Q1. What synthetic methodologies are optimal for synthesizing N-(4-carbamoylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide?
The synthesis typically involves three key steps:
Quinoline Core Formation : Use Friedländer condensation between an aniline derivative and a ketone under acidic catalysis (e.g., H2SO4) .
Pyridine Ring Introduction : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridin-4-yl group to the quinoline core. Pd(PPh3)4 and K2CO3 in dioxane at 80°C are standard conditions .
Carboxamide Functionalization : React the quinoline intermediate with 4-carbamoylaniline using coupling agents like PyBOP or HATU in DMF, with N-methylmorpholine (NMM) as a base .
Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and carboxamide linkage. Aromatic protons in quinoline (δ 8.1–8.9 ppm) and pyridine (δ 7.5–8.3 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C22H17N3O2: 356.1394) .
- X-ray Crystallography : To resolve stereochemical ambiguities. SHELX software is widely used for refinement .
Q. Q3. What preliminary biological activities have been reported for this compound?
- Anticancer Potential : Inhibits kinases (e.g., EGFR) with IC50 values in the nanomolar range, demonstrated via MTT assays in HeLa and MCF-7 cell lines .
- Antimicrobial Activity : Moderate efficacy against Gram-positive bacteria (MIC: 8–16 µg/mL) via disruption of cell membrane integrity .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
Key SAR insights include:
Q. Q5. How can crystallography data resolve contradictions in reported binding modes?
Conflicting computational docking results (e.g., EGFR vs. VEGFR2 targets) can be resolved via:
Q. Q6. What strategies mitigate poor aqueous solubility in in vivo studies?
- Prodrug Design : Introduce phosphate esters at the carboxamide group, hydrolyzed in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability (AUC increased by 3.5× in murine models) .
Q. Q7. How do metabolic stability assays inform lead optimization?
- Microsomal Assays : Human liver microsomes (HLM) reveal CYP3A4-mediated oxidation as the primary metabolic pathway.
- Metabolite Identification : LC-MS/MS detects hydroxylated derivatives at the quinoline C3 position, guiding fluorination to block oxidation .
Methodological Considerations
Q. Q8. How to design dose-response experiments for IC50 determination?
- Concentration Range : Test 0.1–100 µM in triplicate, using 10-point serial dilution.
- Controls : Include staurosporine (positive control) and DMSO (vehicle control).
- Data Analysis : Fit curves with GraphPad Prism using nonlinear regression (log(inhibitor) vs. response) .
Q. Q9. What in silico tools predict off-target interactions?
- SwissTargetPrediction : Prioritize kinase and GPCR targets based on structural similarity .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to assess binding stability over 100 ns trajectories .
Q. Q10. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization post-treatment (e.g., EGFR Tm shift of 4°C) .
- Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
